Product packaging for 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine(Cat. No.:)

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine

Cat. No.: B13227762
M. Wt: 137.18 g/mol
InChI Key: GVWSUSLZCRSNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C7H9N3, belonging to the class of imidazopyridines. This saturated tetrahydro derivative features an amine functional group at the 3-position of the fused bicyclic ring system. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry and drug discovery due to its wide range of biological activities and favorable physicochemical properties. Research into analogous imidazo[1,5-a]pyridine compounds has demonstrated their significance as pharmacophores in several commercially available medications and active clinical candidates, with applications spanning various therapeutic areas . These derivatives are frequently investigated for their potential as antiviral, antibacterial, antifungal, and anti-inflammatory agents . Furthermore, the structural motif is a key scaffold in developing ligands for biological targets, such as enzyme inhibitors . The saturated nature of the 5H,6H,7H,8H- tetrahydro ring system in this specific amine may influence its solubility and conformational flexibility, offering a distinct profile for research and development compared to its aromatic counterpart. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B13227762 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-9-5-6-3-1-2-4-10(6)7/h5H,1-4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWSUSLZCRSNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of 5h,6h,7h,8h Imidazo 1,5 a Pyridine Formation and Transformation

Elucidation of Reaction Pathways for Imidazo[1,5-a]pyridine (B1214698) Ring System Formation

The formation of the imidazo[1,5-a]pyridine ring system can be achieved through several distinct reaction pathways, including cyclocondensation and Ritter-type reactions. These methods typically involve the construction of the five-membered imidazole (B134444) ring onto a pre-existing pyridine (B92270) or piperidine (B6355638) precursor.

One prominent pathway involves the cyclocondensation of 2-(aminomethyl)pyridine derivatives with electrophiles. A detailed mechanism has been proposed for the reaction with nitroalkanes activated by a mixture of polyphosphoric acid (PPA) and phosphorous acid. beilstein-journals.orgnih.gov In this process, the nitroalkane is first converted into a highly electrophilic phosphorylated nitronate species. beilstein-journals.org The primary amine of the 2-(aminomethyl)pyridine then performs a nucleophilic attack on this activated nitronate, forming an amidinium intermediate. beilstein-journals.orgnih.gov This is followed by a crucial 5-exo-trig cyclization, where the pyridine ring's nitrogen attacks the imine-like carbon of the amidinium moiety. nih.gov This cyclization yields a 2,3-dihydro-1H-imidazo[1,5-a]pyridin-4-ium ion. beilstein-journals.orgnih.gov Subsequent deprotonation and elimination lead to the aromatic imidazo[1,5-a]pyridine. beilstein-journals.org This pathway is significant as it proceeds through a partially saturated dihydroimidazo[1,5-a]pyridine intermediate, illustrating a viable route to the core ring structure that could potentially be intercepted or modified to yield the fully saturated system. beilstein-journals.orgnih.gov

Another significant route is the Ritter-type reaction. This pathway is initiated by the activation of a benzylic alcohol using a catalyst system, such as Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH), to generate a carbocation. A nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. The key ring-forming step is an intramolecular cyclization where the pyridine nitrogen attacks the nitrilium ion. A final rearomatization step yields the desired imidazo[1,5-a]pyridine product.

Role of Catalysts and Reagents in Cyclization and Annulation Processes

Catalysts and reagents play a pivotal role in directing the course of imidazo[1,5-a]pyridine synthesis, activating substrates, and promoting key bond-forming steps.

In the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes, the combination of polyphosphoric acid (PPA) and phosphorous acid (H₃PO₃) is essential. beilstein-journals.org PPA serves as the reaction medium, while H₃PO₃ is believed to be the key reagent for activating the nitroalkane into a more electrophilic phosphorylated nitronate, which is readily attacked by the amine nucleophile. beilstein-journals.org The optimization of the PPA/H₃PO₃ ratio and temperature has been shown to be critical for achieving high yields. beilstein-journals.org

Metal catalysts are also widely employed. Copper(I) and Copper(II) complexes have been used to catalyze transannulation and tandem reactions, respectively. organic-chemistry.org For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) proceeds through condensation, amination, and oxidative dehydrogenation, using oxygen as a clean oxidant to afford 1,3-diarylated imidazo[1,5-a]pyridines. organic-chemistry.org Iron catalysts have been utilized for efficient C-H amination to construct the fused imidazole ring system. organic-chemistry.org In denitrogenative transannulation reactions of pyridotriazoles with nitriles, the Lewis acid Boron trifluoride etherate (BF₃·Et₂O) has proven to be an effective metal-free catalyst. organic-chemistry.org

The following table summarizes the role of various catalysts and reagents in the synthesis of the imidazo[1,5-a]pyridine core.

Catalyst / ReagentReaction TypeRole
Polyphosphoric Acid (PPA) / H₃PO₃CyclocondensationActivates nitroalkane to electrophilic nitronate beilstein-journals.org
Bi(OTf)₃ / p-TsOHRitter-type ReactionGenerates benzylic carbocation from alcohol organic-chemistry.org
Copper(I) / Copper(II)Transannulation / Tandem OxidationCatalyzes C-N bond formation via C-H amination organic-chemistry.org
Iron CatalystsC-H AminationPromotes intramolecular cyclization organic-chemistry.org
BF₃·Et₂ODenitrogenative TransannulationLewis acid catalyst for metal-free cyclization organic-chemistry.org

Stereochemical Aspects and Regioselectivity in Imidazo[1,5-a]pyridine Synthesis

The stereochemical and regiochemical outcomes of imidazo[1,5-a]pyridine synthesis are critical, particularly when creating chiral molecules or specifically substituted derivatives. While much of the literature focuses on the aromatic system, the principles can be extended to the synthesis of saturated, chiral derivatives like 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine.

Stereocontrol can be achieved by incorporating chiral starting materials. For example, a three-component coupling reaction of picolinaldehydes, amines, and formaldehyde (B43269) allows for the use of amino acid-derived amines, which can retain their chirality in the final imidazo[1,5-a]pyridinium product. organic-chemistry.org This demonstrates a direct method for introducing a stereocenter into the molecular framework.

In a novel "anomeric stereoauxiliary" approach for synthesizing related imidazo[1,5-α]pyridines, the native stereochemistry of D-glucosamine was used to direct the reaction. researchgate.net Computational studies supported a mechanism involving a seven-membered ring transition state where the α-anomer was significantly more reactive than the β-anomer, highlighting the profound impact a remote stereocenter can have on the reaction pathway. researchgate.net Such strategies could be adapted for the stereocontrolled synthesis of saturated derivatives.

Regioselectivity is primarily governed by the nature of the starting materials and the reaction mechanism. In syntheses starting from 2-aminopyridines or 2-(aminomethyl)pyridines, the cyclization inherently leads to the [1,5-a] fusion, as the pyridine nitrogen is positioned to act as the nucleophile in the key ring-closing step. beilstein-journals.orgacs.org In contrast, starting with 2-aminopyridines and α-halocarbonyls often leads to the isomeric imidazo[1,2-a]pyridine (B132010) system, where the exocyclic amine is the initial nucleophile, followed by cyclization involving the endocyclic nitrogen. acs.org Therefore, the choice of the pyridine precursor is the primary determinant of regiochemical outcome.

Influence of Electronic and Steric Effects on Reaction Efficiency and Selectivity

The efficiency and selectivity of imidazo[1,5-a]pyridine synthesis are strongly influenced by the electronic properties and steric bulk of the substituents on the starting materials.

Electronic Effects: The electronic nature of substituents on the reacting partners can significantly alter reaction rates. In a multi-component synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives, it was observed that aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, halogens) on the phenyl ring led to the highest reaction rates. researchgate.net Conversely, aldehydes with electron-donating groups, such as methoxy, resulted in the lowest rates. researchgate.net This suggests that the electrophilicity of the aldehyde is a key factor in the rate-determining step of that particular cascade reaction. Similarly, modifying the electronic properties of the imidazo[1,5-a]pyridine core through substitution can be used to tune its chemical and physical properties. organic-chemistry.org

Steric Effects: Steric hindrance can play a decisive role in the feasibility and yield of a reaction. The cyclization of 2-(aminomethyl)pyridines with activated nitroalkanes was found to be quite sensitive to steric factors. beilstein-journals.org For instance, the reaction with α-nitrotoluene proceeded sluggishly and gave a disappointingly low yield compared to less bulky nitroalkanes. beilstein-journals.org This indicates that steric congestion around the reactive centers can impede the key nucleophilic attack or cyclization steps. However, some methods are robust enough to accommodate sterically encumbered groups, allowing for the synthesis of a wide range of derivatives. organic-chemistry.org The careful consideration of both steric and electronic factors is therefore essential for the successful design and optimization of synthetic routes to substituted imidazo[1,5-a]pyridines. beilstein-journals.orgorganic-chemistry.org

Chemical Reactivity and Synthetic Transformations of 5h,6h,7h,8h Imidazo 1,5 a Pyridin 3 Amine

Oxidation Reactions and Their Products

The fused ring system of 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine possesses several sites susceptible to oxidation. The saturated carbocyclic portion of the pyridine (B92270) ring can undergo oxidation under strong conditions, potentially leading to the formation of corresponding pyridone derivatives or ring-opened products. The imidazole (B134444) ring is generally resistant to oxidation but can be cleaved under harsh conditions. The primary amino group at the C-3 position is also a potential site for oxidation, which could yield nitroso, nitro, or coupled azo compounds depending on the oxidant and reaction conditions.

For related imidazo[1,5-a]pyridine (B1214698) derivatives, such as those with carboxylic acid functionalities, oxidizing agents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) have been noted for functional group transformations. Such reagents would be expected to react with the saturated ring and the amino group of the title compound.

Table 1: Potential Oxidation Reactions and Products

Reagent Potential Reaction Site Expected Product Class
Potassium Permanganate (KMnO₄) Saturated Pyridine Ring Pyridone or Ring-Opened Products
Hydrogen Peroxide (H₂O₂) Exocyclic Amino Group Nitroso or Nitro Derivatives

Reduction Reactions and Their Products

The this compound molecule contains a fully saturated piperidine (B6355638) ring, which is not susceptible to further reduction. The aromatic imidazole portion of the molecule is generally resistant to reduction under standard catalytic hydrogenation conditions. However, more potent reducing agents or more forceful conditions, such as high-pressure hydrogenation or dissolving metal reductions, could potentially reduce the imidazole ring, leading to imidazolidine (B613845) derivatives. For other derivatives of the imidazo[1,5-a]pyridine core, reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH) are typically used to reduce appended functional groups, such as esters or ketones, to alcohols or amines.

Nucleophilic and Electrophilic Substitution Patterns

The substitution patterns of this compound are governed by the electronic nature of the fused heterocyclic system.

Electrophilic Substitution : The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic attack. uoanbar.edu.iqmatanginicollege.ac.in Conversely, the fused imidazole ring is electron-rich and is further activated by the electron-donating amino group at the C-3 position. Therefore, electrophilic substitution reactions such as halogenation, nitration, and acylation are expected to occur preferentially on the imidazole ring. The most probable sites for electrophilic attack are the C-1 and C-2 positions, directed by the activating amino group.

Nucleophilic Substitution : The pyridine ring, being electron-deficient, is activated towards nucleophilic substitution, particularly at the positions ortho and para to the bridgehead nitrogen (C-5 and C-7). uoanbar.edu.iq However, this typically requires the presence of a good leaving group, such as a halogen, at these positions. The electron-rich imidazole ring is not prone to nucleophilic attack unless a leaving group is present and the ring is activated by strong electron-wthdrawing groups. The primary amino group at C-3 can act as a nucleophile itself, participating in reactions with various electrophiles.

Regioselectivity and Stereoselectivity in Derivatization

The inherent structure of the molecule largely dictates the regioselectivity of its reactions.

Regioselectivity : As noted, there is a strong regiochemical preference for electrophilic attack on the activated imidazole ring, specifically at the C-1 or C-2 position. This high degree of regioselectivity is a common feature in the functionalization of imidazo[1,5-a]pyridines. Conversely, nucleophilic substitution would be directed to the C-5 or C-7 positions of the pyridine ring if a suitable substrate is used.

Stereoselectivity : The saturated portion of the molecule contains chiral centers, and reactions involving this part of the ring system could proceed with stereoselectivity. However, without specific examples of reactions that introduce new stereocenters on the 5,6,7,8-tetrahydro portion of the molecule, discussions of stereoselectivity remain theoretical. Derivatization of the aromatic imidazole ring does not typically involve stereochemical considerations unless a chiral reagent or catalyst is employed.

Formation of Coordination Complexes and Ligand Chemistry

The this compound molecule is a versatile ligand in coordination chemistry due to the presence of multiple nitrogen atoms with available lone pairs of electrons. The pyridine-like nitrogen of the imidazole ring (N-4), the bridgehead nitrogen (N-9), and the nitrogen of the exocyclic amino group can all serve as coordination sites. wikipedia.orgjscimedcentral.com

This compound can function as:

A monodentate ligand , coordinating through the most basic and sterically accessible nitrogen atom.

A bidentate ligand , forming a chelate ring. A common coordination mode for related 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands involves chelation through the pyridyl nitrogen and the N-4 nitrogen of the imidazo[1,5-a]pyridine core, forming stable five- or six-membered rings with a metal center. rsc.org

A bridging ligand , linking two or more metal centers to form coordination polymers. nih.gov

Research on related imidazo[1,5-a]pyridine scaffolds has shown their ability to form stable complexes with a variety of transition metals, including palladium(II), platinum(II), and zinc(II). rsc.orgnih.gov These complexes are of interest for their potential applications in catalysis and materials science. The specific coordination mode adopted by this compound would depend on the metal ion, the other ligands present, and the reaction conditions.

Table 2: Coordination Chemistry of Related Imidazo[1,5-a]pyridine Ligands

Metal Ion Ligand Type Coordination Mode Resulting Complex Type Reference
Pd(II) 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine N,N-bidentate chelate Square Planar Complex rsc.org
Pt(II) 1-(2-pyridyl)-3-arylimidazo[1,5-a]pyridine N,N-bidentate chelate Square Planar Complex rsc.org

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes for Saturated Imidazo[1,5-a]pyridin-3-amines

Current synthetic strategies predominantly target the aromatic imidazo[1,5-a]pyridine (B1214698) scaffold through methods like cyclocondensation, cycloaddition, and oxidative cyclization. rsc.org A critical future direction is the development of efficient and environmentally benign methods to produce the saturated core. Research should focus on adapting existing methodologies and innovating new ones that adhere to the principles of green chemistry.

Key opportunities include:

Catalytic Hydrogenation: Developing selective catalytic systems for the complete saturation of readily available aromatic imidazo[1,5-a]pyridine precursors.

Diastereoselective Methodologies: Creating synthetic routes that control the stereochemistry of the saturated ring system, which is crucial for applications in catalysis and medicinal chemistry.

One-Pot and Tandem Reactions: Designing cascade reactions that build the saturated core from simple, acyclic starting materials in a single operational step, minimizing waste and improving efficiency. organic-chemistry.org This could involve adapting the three-component coupling reactions used for aromatic analogues, which combine picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions. organic-chemistry.orgorganic-chemistry.org

Flow Chemistry: Utilizing continuous flow reactors to enable safer, more scalable, and highly optimized production, moving away from traditional batch processing.

Synthetic ApproachCurrent Application (Aromatic Core)Proposed Adaptation for Saturated CoreSustainability Aspect
Three-Component Coupling Efficient, one-step synthesis of imidazo[1,5-a]pyridinium ions. organic-chemistry.orgUse of saturated pyridine (B92270) precursors or post-synthesis hydrogenation.High atom economy, mild conditions.
Cyclocondensation Cyclization of 2-picolylamines with electrophilically activated nitroalkanes. beilstein-journals.orgDevelopment of novel cyclization partners that yield a saturated product directly.Use of readily available starting materials.
Metal-Free C-H Amination Sequential dual oxidative amination of C(sp³)–H bonds. organic-chemistry.orgIntramolecular variants using tailored precursors to form the saturated bicyclic system.Avoidance of transition metal catalysts.
Copper/Iodine Co-catalysis Decarboxylative cyclization of α-amino acids with 2-benzoylpyridines. acs.orgExploration of saturated pyridine ketones and different amino acid precursors.Use of earth-abundant copper catalyst.

Advanced Functionalization Strategies for Enhanced Material Performance

To harness the full potential of the 5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-amine scaffold, advanced functionalization strategies are necessary. Research into precise C–H functionalization, which has been explored for the aromatic core, should be extended to the saturated system. mdpi.comnih.gov Such modifications are key to tuning the electronic, optical, and physical properties of the molecule for specific applications, particularly in materials science where imidazo[1,5-a]pyridines have shown promise as fluorophores and components in optoelectronic devices. rsc.orgrsc.org

Future research avenues include:

Regioselective C–H Activation: Developing catalytic methods to selectively functionalize specific C–H bonds on the saturated carbocyclic ring, allowing for the introduction of various substituents.

Late-Stage Functionalization: Creating robust methods to modify complex molecules containing the saturated imidazo[1,5-a]pyridine core, which is vital for creating libraries of compounds for screening.

Polymerization: Incorporating the functionalized saturated scaffold into polymeric structures to create new materials with unique photophysical or conductive properties. For example, methylene-bridged bis-imidazo[1,5-a]pyridines have been synthesized via a metal-free C(sp²)–H functionalization, a strategy that could be adapted for creating novel polymers. nih.gov

Deeper Computational Exploration of Structure-Property Relationships

Computational chemistry offers a powerful tool for accelerating the discovery and design of new molecules based on the this compound scaffold. While computational methods like Density Functional Theory (DFT) have been used to analyze the photophysical properties of aromatic imidazo[1,5-a]pyridine derivatives, a systematic exploration of the saturated core is needed. rsc.orgresearchgate.net

Emerging opportunities in this area involve:

Conformational Analysis: The saturated ring is non-planar and flexible. Detailed computational studies are required to understand its conformational landscape and how different substituents influence its preferred three-dimensional shape.

Predictive Modeling: Using quantum chemical calculations to predict key properties such as electronic structure, HOMO-LUMO gaps, and absorption/emission spectra. This can guide the synthesis of new materials with desired optical and electronic characteristics.

Ligand-Receptor Docking: For applications in chemical biology and drug discovery, molecular docking simulations can predict the binding modes of derivatives with biological targets, helping to rationalize structure-activity relationships. researchgate.net This approach has been used to study related imidazoquinoline compounds as receptor modulators. nih.gov

Exploration of New Catalytic Applications for this compound-derived Ligands

The aromatic imidazo[1,5-a]pyridine framework is a well-established precursor for N-heterocyclic carbene (NHC) ligands, which are valuable in transition metal catalysis. organic-chemistry.orgbeilstein-journals.org The saturated this compound offers the opportunity to create a new class of saturated NHC ligands. The non-aromatic nature of the backbone is expected to alter the steric and electronic properties of the resulting carbene, potentially leading to novel catalytic activity and selectivity.

Key research directions are:

Synthesis of Saturated NHC Precursors: Developing efficient routes to the corresponding imidazolium (B1220033) salts from the saturated amine, which can then be converted into NHC ligands.

Coordination Chemistry: Studying the coordination of these new saturated ligands to a variety of transition metals (e.g., Palladium, Ruthenium, Copper, Nickel) to create a diverse portfolio of metal complexes. nih.govresearchgate.net

Catalytic Screening: Evaluating the performance of these new complexes in a broad range of catalytic reactions, such as cross-coupling, metathesis, and asymmetric catalysis, where the unique 3D structure of the ligand could impart high stereocontrol.

Ligand TypeParent ScaffoldKey FeaturesPotential Catalytic Advantage
Aromatic NHC Imidazo[1,5-a]pyridinePlanar, rigid structure; strong σ-donor. organic-chemistry.orgHigh thermal stability in catalytic cycles.
Saturated NHC 5H,6H,7H,8H-Imidazo[1,5-a]pyridineFlexible, 3D structure; potentially stronger σ-donor properties.Enhanced solubility and potential for higher stereoselectivity.
Bidentate Ligands 1-(2-pyridyl)imidazo[1,5-a]pyridineN^N bidentate motif for complexation. researchgate.netAccess to diverse coordination geometries and photophysical properties.
Bis-heteroarene Ligands Bis(3-phenylimidazo[1,5-a]pyridin-1-yl)methaneBridged structure capable of forming complexes with metals like copper. nih.govPotential for cooperative effects in bimetallic catalysis.

Design of Next-Generation Chemical Biology Probes

Imidazo[1,5-a]pyridine derivatives have been identified as promising fluorescent probes for biological imaging, owing to their stable scaffold, emissive properties, and amenability to functionalization. mdpi.comnih.gov These compounds have been investigated as fluorophores for imaging lipid bilayers in liposome (B1194612) models. nih.gov The saturated this compound core provides a novel and largely unexplored scaffold for developing next-generation chemical biology probes.

Future opportunities include:

Targeted Probes: Attaching bioactive moieties or targeting ligands to the saturated core to direct the probe to specific organelles, proteins, or cell types.

Environment-Sensing Dyes: Designing derivatives that exhibit changes in their fluorescence (e.g., solvatochromism) in response to local environmental factors like polarity, viscosity, or pH, allowing for the dynamic imaging of cellular processes. nih.gov

Bioorthogonal Chemistry: Incorporating bioorthogonal handles (e.g., alkynes, azides) onto the scaffold, enabling the use of click chemistry to label biomolecules in living systems without interfering with native biological processes.

This focused exploration into the saturated imidazo[1,5-a]pyridine system promises to yield fundamental insights and practical applications, driving innovation across the chemical sciences.

Q & A

Basic: What are the most reliable synthetic routes for 5H,6H,7H,8H-Imidazo[1,5-a]pyridin-3-amine?

Methodological Answer:
The compound can be synthesized via Friedländer condensation , where 3-amino-2-formylimidazo[1,2-a]pyridine reacts with aldehydes/ketones under acidic conditions (e.g., AlCl₃) to form fused imidazopyridine derivatives . Alternative routes involve cyclization of precursors like 2-ethynylpyridine with azides under copper-catalyzed conditions, as seen in related triazolopyridine syntheses . Key parameters include solvent choice (e.g., DMF or ethanol), temperature control (80–120°C), and catalyst optimization (e.g., CuSO₄/Na ascorbate).

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The fused imidazo-pyridine scaffold produces distinct aromatic proton signals in δ 7.0–8.5 ppm. Amine protons (NH₂) appear as broad singlets near δ 5.0–6.0 ppm, while saturated CH₂ groups in the 5H–8H positions resonate at δ 2.0–3.5 ppm .
  • IR : Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the imidazole ring .
  • Cross-validation with HRMS ensures molecular weight accuracy .

Advanced: How to resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:
Contradictions often arise from tautomerism or regioselectivity in substitution reactions. For example:

  • Tautomerism : Use variable-temperature NMR to observe dynamic equilibria between imine/enamine forms .
  • Regioselectivity : Computational DFT studies can predict electron density distributions, guiding interpretation of unexpected coupling patterns in NMR .
  • X-ray crystallography provides definitive structural assignments, as demonstrated for related imidazo[1,5-a]pyridine-ninhydrin adducts .

Advanced: What computational methods optimize reaction conditions for novel derivatives?

Methodological Answer:

  • Quantum chemical calculations (e.g., Gaussian09) model transition states and activation energies for cyclization steps, reducing trial-and-error in solvent/catalyst selection .
  • Machine learning (e.g., ICReDD’s workflow) analyzes experimental datasets to predict optimal conditions (e.g., solvent polarity, temperature) for yield improvement .
  • Molecular docking screens derivatives for bioactivity, prioritizing targets like kinase or enzyme inhibitors .

Basic: What solvent systems are effective for purification and recrystallization?

Methodological Answer:

  • Ethanol/water mixtures are ideal for recrystallizing polar imidazopyridines due to their moderate polarity .
  • DCM/hexane gradients resolve nonpolar impurities in column chromatography.
  • Avoid DMSO for storage, as it promotes degradation; instead, use anhydrous acetonitrile under inert gas .

Advanced: How to address low yields in multi-step syntheses of imidazo[1,5-a]pyridin-3-amine derivatives?

Methodological Answer:

  • Intermediate trapping : Use quenching agents (e.g., NH₄Cl) to stabilize reactive intermediates like enamines .
  • Flow chemistry improves heat/mass transfer in exothermic cyclization steps, enhancing reproducibility .
  • In situ monitoring (e.g., Raman spectroscopy) identifies side reactions (e.g., over-oxidation) early .

Advanced: How to assess biological activity while avoiding commercial assay biases?

Methodological Answer:

  • In-house enzyme assays : Design assays targeting conserved residues (e.g., ATP-binding pockets) using purified proteins. For example, measure IC₅₀ against kinases via fluorescence polarization .
  • Metabolic stability : Use liver microsomes (e.g., rat S9 fractions) to track CYP450-mediated degradation .
  • CRISPR-edited cell lines validate target specificity, reducing off-target artifacts .

Basic: What are the stability challenges during long-term storage?

Methodological Answer:

  • Hydrolysis : Store under anhydrous conditions (e.g., molecular sieves) at –20°C .
  • Oxidation : Add antioxidants (e.g., BHT) at 0.1% w/w and use amber vials to block UV light .
  • Hygroscopicity : Lyophilize and store in sealed containers with desiccants .

Advanced: How to compare reactivity with analogous heterocycles (e.g., triazolopyridines)?

Methodological Answer:

  • Hammett analysis quantifies electronic effects of substituents on reaction rates (e.g., SNAr vs. radical pathways) .
  • Kinetic isotope effects (KIE) differentiate mechanisms (e.g., proton transfer in ring-opening reactions) .
  • Electrochemical profiling (cyclic voltammetry) reveals redox stability differences between imidazo- and triazolopyridines .

Advanced: What strategies mitigate regioselectivity issues in electrophilic substitutions?

Methodological Answer:

  • Directing groups : Introduce temporary substituents (e.g., –Bpin) to steer electrophiles to desired positions .
  • Lewis acid mediation : Use BF₃·Et₂O to activate specific sites for halogenation .
  • Computational mapping : Identify electron-rich regions via ESP charges (e.g., Multiwfn software) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.